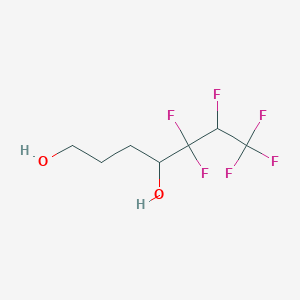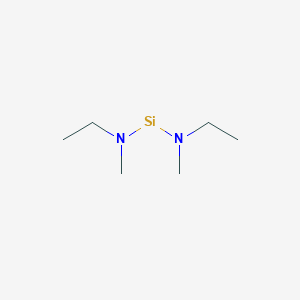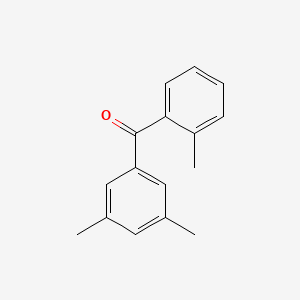
5,5,6,7,7,7-Hexafluoroheptane-1,4-diol
Übersicht
Beschreibung
5,5,6,7,7,7-Hexafluoroheptane-1,4-diol: is an organic compound characterized by the presence of two hydroxyl groups and six fluorine atoms. The molecular formula is C7H10F6O2 . This compound is part of the class of fluorinated diols, which are known for their unique chemical properties due to the presence of fluorine atoms. These properties include high thermal stability, resistance to solvents, and low surface energy, making them valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,7,7,7-Hexafluoroheptane-1,4-diol typically involves multi-step organic reactions. One common method is the fluorination of heptane-1,4-diol using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in 5,5,6,7,7,7-Hexafluoroheptane-1,4-diol can undergo oxidation to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form fluorinated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5,6,7,7,7-Hexafluoroheptane-1,4-diol is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties impart desirable characteristics such as hydrophobicity and chemical resistance to the final products.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and cellular membranes are of particular interest.
Medicine: The compound has potential applications in drug delivery systems due to its ability to enhance the stability and bioavailability of pharmaceuticals. Fluorinated diols are also investigated for their potential use in imaging agents for diagnostic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty coatings, lubricants, and adhesives. Its resistance to harsh chemical environments makes it suitable for use in extreme conditions.
Wirkmechanismus
The mechanism of action of 5,5,6,7,7,7-Hexafluoroheptane-1,4-diol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances these interactions, leading to increased binding affinity and specificity. The compound can modulate the activity of enzymes and receptors by altering their conformation and stability.
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,4,4,4-Hexafluoro-1-butanol
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoroheptane
Comparison: 5,5,6,7,7,7-Hexafluoroheptane-1,4-diol is unique due to its specific arrangement of fluorine atoms and hydroxyl groups. This configuration imparts distinct chemical and physical properties compared to other fluorinated diols. For example, 2,2,3,4,4,4-Hexafluoro-1-butanol has fewer fluorine atoms and a shorter carbon chain, resulting in different reactivity and applications. Similarly, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol has a longer carbon chain and more fluorine atoms, leading to higher hydrophobicity and different industrial uses.
Eigenschaften
IUPAC Name |
5,5,6,7,7,7-hexafluoroheptane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F6O2/c8-5(7(11,12)13)6(9,10)4(15)2-1-3-14/h4-5,14-15H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBRSYGEUQONHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)F)(F)F)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)



![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)

